(4-Methylsulfonylphenyl)methanesulfonyl chloride
Overview
Description
Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications
Synthesis and Structural Analysis : (4-Methylsulfonylphenyl)methanesulfonyl chloride has been used in the synthesis of various chemical compounds. For instance, Upadhyaya et al. (1997) described its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates. The study also involved extensive structural analysis using 1H and 13C NMR, along with X-ray crystallography for confirmation of structures Upadhyaya et al., 1997.
Thermodynamic Properties : Guthrie et al. (1998) investigated the thermodynamics of methanesulfonyl chloride, providing insights into its heat of formation, vaporization, and free energies. This research is crucial for understanding the chemical behavior and stability of methanesulfonyl chloride under different conditions Guthrie et al., 1998.
Radioactive Labeling for Study of Metabolic Fate : Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, using methanesulfonyl chloride. This compound was important for studying the metabolic fate of certain nematicides Burton & Stoutamire, 1973.
Catalytic Studies : Research by Smith et al. (2004) demonstrated the regioselective methanesulfonylation of simple aromatics using methanesulfonic anhydride over zeolite catalysts. This study highlighted the potential of methanesulfonyl chloride in catalyst-related processes Smith et al., 2004.
Preparation Methods : Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3, which included anhydrous and aqueous chlorination of dimethyl sulfoxide-d6 Hanai & Okuda, 1977.
Methane Conversion Research : Kang et al. (2017) studied the catalytic decomposition of methanesulfonyl chloride as a key step in low-temperature methane conversions. This research is significant for understanding the application of methanesulfonyl chloride in methane processing Kang et al., 2017.
Microbial Metabolism : Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, a derivative of methanesulfonyl chloride. This study provides insights into the biological interactions and environmental fate of compounds derived from methanesulfonyl chloride Kelly & Murrell, 1999.
Safety and Hazards
“(4-Methylsulfonylphenyl)methanesulfonyl chloride” is potentially hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness. It is harmful to aquatic life with long-lasting effects .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-7(3-5-8)6-15(9,12)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXDGYRWAQPQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233155 | |
Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-77-0 | |
Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163295-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)benzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163295-77-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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